N'-(2-Chloroacetyl)-4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbohydrazide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the morpholinyl group, and the acylation of the hydrazide. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring, which is a type of heterocyclic compound, and a morpholinyl group, which is a type of cyclic amine. The chloroacetyl group is an acyl chloride, which is highly reactive and often used in organic synthesis .Chemical Reactions Analysis
This compound, like other organochlorides, would be expected to undergo various types of chemical reactions. For example, the chloroacetyl group could react with nucleophiles in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the types and arrangement of its functional groups .Safety and Hazards
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O3S/c1-7-9(10(18)15-14-8(17)6-12)20-11(13-7)16-2-4-19-5-3-16/h2-6H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRKNTSUYQKHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCOCC2)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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